![molecular formula C11H17Cl2N5 B2496483 3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride CAS No. 2309456-46-8](/img/structure/B2496483.png)
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride
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Overview
Description
The compound “3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride” is a heterocyclic compound . It is part of the triazolo[4,3-b]pyridazine class of compounds, which have been found to exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,3-b]pyridazine core with a methyl group at the 3-position and a piperidin-4-yl group at the 6-position . The exact structure of this compound could not be retrieved from the available resources.Scientific Research Applications
- c-Met Kinase Inhibitor : EN300-6766815 has been identified as an exclusively selective c-Met kinase inhibitor. It was discovered through high-throughput screening and structure-based drug design. The compound shows promise in targeting c-Met, a receptor tyrosine kinase involved in cell growth, survival, and metastasis .
- EN300-6766815 exhibits antitumor effects. In particular, derivatives of this compound, such as 6d, have demonstrated better antitumor activities against A549 lung cancer cells than the positive agent cisplatin .
Kinase Inhibition
Antitumor Activity
Future Directions
properties
IUPAC Name |
3-methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.2ClH/c1-8-13-14-11-3-2-10(15-16(8)11)9-4-6-12-7-5-9;;/h2-3,9,12H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPSHDXHHHGGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride |
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